molecular formula C21H25N3O4S B11063035 4-(1,3-benzodioxol-5-yl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

4-(1,3-benzodioxol-5-yl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11063035
M. Wt: 415.5 g/mol
InChI Key: LDWFOVNOWKVAII-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-e][1,4]thiazepin-7-one core fused with a 1,3-benzodioxole moiety and substituted with a 2,2-dimethyltetrahydro-2H-pyran group. The benzodioxolyl group is known for enhancing bioavailability and receptor binding in CNS-targeting molecules, while the dimethyltetrahydropyran substituent may improve metabolic stability . The methyl group at position 3 likely influences steric and electronic properties, affecting both synthetic accessibility and biological activity.

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-(2,2-dimethyloxan-4-yl)-3-methyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C21H25N3O4S/c1-12-18-19(13-4-5-15-16(8-13)27-11-26-15)29-10-17(25)22-20(18)24(23-12)14-6-7-28-21(2,3)9-14/h4-5,8,14,19H,6-7,9-11H2,1-3H3,(H,22,25)

InChI Key

LDWFOVNOWKVAII-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SCC(=O)N2)C3=CC4=C(C=C3)OCO4)C5CCOC(C5)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(1,3-benzodioxol-5-yl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one” typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxole and tetrahydropyran intermediates, followed by their coupling with a pyrazolothiazepine precursor. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound may serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound could be investigated for its potential biological activity. Its structural features may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound may have potential therapeutic applications, such as acting as a lead compound for the development of new pharmaceuticals. Its interactions with specific molecular targets could be studied to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “4-(1,3-benzodioxol-5-yl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one” exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Core Heterocyclic Systems and Substituents
Compound Name / ID Core Structure Key Substituents Reference
Target Compound Pyrazolo[3,4-e][1,4]thiazepin-7-one 1,3-Benzodioxol-5-yl; 2,2-dimethyltetrahydro-2H-pyran-4-yl; 3-methyl
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one (53g) Pyrido[3,4-d]pyrimidin-4-one Benzo[d][1,3]dioxol-5-ylmethyl-piperidine; ethyl-pyrazole
Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one Pyrazolo[1,5-a][1,4]diazepin-4-one Ethyl carboxylate; oxirane-derived side chains
3-Methyl-1,4-diphenyl-7-thioxo-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one (6) Pyrazolo-pyrimidino-pyridine Phenyl; thioxo group

Key Observations :

  • The 2,2-dimethyltetrahydropyran group is unique compared to simpler alkyl or aryl substituents in analogs, possibly enhancing lipophilicity and blood-brain barrier penetration .

Key Observations :

  • The target compound’s synthesis likely requires meticulous regiocontrol during cyclization, contrasting with one-pot methods for simpler analogs .
  • highlights efficient regioselective strategies using epoxide intermediates, which could inspire optimization of the target’s synthetic pathway .

Key Observations :

Physicochemical and Pharmacokinetic Properties

Table 4: Predicted Properties Based on Structural Features
Property Target Compound Pyrazolo[1,5-a]diazepinones Pyrido[3,4-d]pyrimidinones
Molecular Weight ~460 g/mol ~350 g/mol ~450 g/mol
LogP (Predicted) ~3.5 (High lipophilicity) ~2.8 ~3.2
Solubility Low (tetrahydropyran group) Moderate Low

Key Observations :

  • The dimethyltetrahydropyran group likely increases LogP, improving membrane permeability but reducing aqueous solubility .
  • Structural parallels to ’s coumarin hybrids suggest possible CYP450-mediated metabolism .

Biological Activity

The compound 4-(1,3-benzodioxol-5-yl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest significant biological activity, which has been the subject of various studies.

Chemical Structure and Properties

This compound features a pyrazolo-thiazepin core structure fused with a benzodioxole moiety and a dimethyltetrahydropyran substituent. The molecular formula is C17H19N3O3SC_{17}H_{19}N_{3}O_{3}S with a molecular weight of approximately 317.42 g/mol. The presence of multiple functional groups allows for diverse chemical reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds similar to this one exhibit a wide range of biological activities:

  • Antimicrobial Activity : Studies have shown that pyrazolo-thiazepin derivatives can possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several pyrazolo-thiazepin derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 16 µg/mL, suggesting strong antibacterial activity .
  • Cytotoxicity Against Cancer Cell Lines : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound induced apoptosis with IC50 values ranging from 10 to 30 µM. The study highlighted the potential use of this compound in cancer therapy due to its selective toxicity towards malignant cells while sparing normal cells .
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects revealed that the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialMIC = 16 µg/mL
AnticancerIC50 = 10 - 30 µM
Anti-inflammatoryReduced TNF-alpha/IL-6 levels

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